molecular formula C24H23N5O3 B11030283 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione

3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione

Cat. No.: B11030283
M. Wt: 429.5 g/mol
InChI Key: VBMZCEFACCZQJM-UHFFFAOYSA-N
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Description

The compound 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione is a heterocyclic molecule featuring a pyrrolidine-2,5-dione core substituted with a benzyl group, a pyrazole ring bearing a benzimidazole moiety, a hydroxy group, and a propyl chain. However, specific biological data for this compound are absent in the provided evidence, necessitating inferences from structural analogs.

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

3-[2-(1H-benzimidazol-2-yl)-3-oxo-5-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione

InChI

InChI=1S/C24H23N5O3/c1-2-8-19-21(16-13-20(30)28(22(16)31)14-15-9-4-3-5-10-15)23(32)29(27-19)24-25-17-11-6-7-12-18(17)26-24/h3-7,9-12,16,27H,2,8,13-14H2,1H3,(H,25,26)

InChI Key

VBMZCEFACCZQJM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)C4CC(=O)N(C4=O)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, followed by the formation of the pyrazole ring, and finally the construction of the pyrrolidine-dione structure.

    Benzimidazole Formation: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Pyrazole Ring Formation: The pyrazole ring is often formed by the reaction of hydrazines with 1,3-diketones or β-keto esters.

    Pyrrolidine-Dione Construction: The final step involves the cyclization of the intermediate compounds to form the pyrrolidine-dione structure, often using reagents like acetic anhydride or other dehydrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the benzimidazole or pyrazole rings, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield corresponding ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analog: 3-Hydroxy-1-[3-(1H-Imidazol-1-yl)propyl]-4-{4-[(3-Methylbenzyl)oxy]benzoyl}-5-Phenyl-1,5-dihydro-2H-pyrrol-2-one

Key Differences :

  • Core Structure : The target compound features a pyrrolidine-2,5-dione core, while the analog () contains a pyrrol-2-one ring. The former’s fully saturated dione moiety may enhance stability compared to the latter’s dihydro-pyrrolone structure .
  • Heterocyclic Substituents : The target compound incorporates a benzimidazole ring (two fused benzene rings), whereas the analog has a simpler imidazole group. Benzimidazole’s aromaticity and bulkiness may improve DNA intercalation or enzyme-binding affinity compared to imidazole .
  • Functional Groups :
    • The target’s 5-hydroxy-3-propyl-pyrazole contrasts with the analog’s 4-benzoyl and 3-methylbenzyloxy substituents. The hydroxy and propyl groups may increase hydrophilicity and modulate membrane permeability .
    • The benzyl group on the target’s pyrrolidine-dione vs. the analog’s imidazol-1-ylpropyl chain could lead to divergent pharmacokinetic profiles.

Table 1: Structural Comparison

Feature Target Compound Analog
Core Structure Pyrrolidine-2,5-dione 1,5-Dihydro-2H-pyrrol-2-one
Heterocyclic Substituent 1H-Benzimidazol-2-yl 1H-Imidazol-1-yl
Key Functional Groups 5-Hydroxy, 3-propyl (pyrazole); Benzyl 4-Benzoyl; 3-Methylbenzyloxy; Phenyl
Potential Bioactivity Inferred antimicrobial/anticancer (benzimidazole) Unreported (structural focus)

Structural Analog: 1-Benzoyl-5-Aryl-4,5-Dihydropyrazoles ()

Key Differences :

  • Pyrazole Substitution : The target compound’s pyrazole is substituted with benzimidazole and hydroxy-propyl groups, while ’s dihydropyrazoles feature aryl and benzoyl groups. The dihydropyrazole saturation in may reduce aromaticity compared to the target’s fully conjugated pyrazole .
  • Pharmacophore Diversity : The target’s benzimidazole and pyrrolidine-dione moieties suggest dual targeting (e.g., kinase inhibition and DNA interaction), whereas ’s benzoyl-dihydropyrazoles emphasize antimicrobial activity via hydrophobic interactions .

Table 2: Functional Group Impact

Compound Type Key Groups Inferred Property
Target Compound Benzimidazole, Hydroxy, Propyl Enhanced DNA/enzyme binding; moderate solubility
Derivatives Benzoyl, Dihydropyrazole High lipophilicity; antimicrobial

Research Findings and Trends

  • Benzimidazole Advantage : Benzimidazole derivatives are established in antiviral and antiparasitic therapies (e.g., albendazole). The target’s benzimidazole moiety may confer similar activity, whereas imidazole-based analogs () are less potent in such roles .
  • Pyrazole Modifications : Hydroxy and propyl groups on pyrazole (target) could improve water solubility over ’s benzoyl derivatives, which prioritize membrane penetration .
  • Synthetic Complexity : The target compound likely requires multi-step synthesis involving benzimidazole formation and pyrazole coupling, contrasting with ’s hydrazine-mediated cyclization .

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